molecular formula C12H17BrO B13629157 alpha-(Bromomethyl)benzyl sec-butyl ether CAS No. 21269-99-8

alpha-(Bromomethyl)benzyl sec-butyl ether

Cat. No.: B13629157
CAS No.: 21269-99-8
M. Wt: 257.17 g/mol
InChI Key: GSTYZNBELHTTJX-UHFFFAOYSA-N
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Description

[2-bromo-1-(butan-2-yloxy)ethyl]benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-bromo-1-(butan-2-yloxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with butan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding ether. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

Industrial production of [2-bromo-1-(butan-2-yloxy)ethyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-bromo-1-(butan-2-yloxy)ethyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of [2-hydroxy-1-(butan-2-yloxy)ethyl]benzene.

    Oxidation: Formation of [2-oxo-1-(butan-2-yloxy)ethyl]benzene or [2-carboxy-1-(butan-2-yloxy)ethyl]benzene.

    Reduction: Formation of [1-(butan-2-yloxy)ethyl]benzene.

Scientific Research Applications

[2-bromo-1-(butan-2-yloxy)ethyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Used in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-bromo-1-(butan-2-yloxy)ethyl]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the butan-2-yloxy group can undergo oxidation or reduction. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-bromo-1-(propan-2-yloxy)ethyl]benzene
  • [2-bromo-1-(methoxy)ethyl]benzene
  • [2-chloro-1-(butan-2-yloxy)ethyl]benzene

Uniqueness

[2-bromo-1-(butan-2-yloxy)ethyl]benzene is unique due to the presence of both a bromoethyl group and a butan-2-yloxy group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

21269-99-8

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

(2-bromo-1-butan-2-yloxyethyl)benzene

InChI

InChI=1S/C12H17BrO/c1-3-10(2)14-12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3

InChI Key

GSTYZNBELHTTJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC=CC=C1

Origin of Product

United States

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